Butyl 4-(hex-1-YN-1-YL)benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
827028-20-6 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
butyl 4-hex-1-ynylbenzoate |
InChI |
InChI=1S/C17H22O2/c1-3-5-7-8-9-15-10-12-16(13-11-15)17(18)19-14-6-4-2/h10-13H,3-7,14H2,1-2H3 |
InChI Key |
VEEHQTYTMMJTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)C(=O)OCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Butyl 4 Hex 1 Yn 1 Yl Benzoate
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of Butyl 4-(hex-1-yn-1-yl)benzoate reveals two primary disconnection points, leading to distinct synthetic strategies. The first disconnection is at the ester C-O bond, and the second is at the C(sp)-C(sp²) bond of the hexynyl group and the benzene (B151609) ring.
Convergent and Linear Synthesis Pathways
Convergent Synthesis:
For this compound, a convergent retrosynthesis would first involve the synthesis of 4-(hex-1-yn-1-yl)benzoic acid. This intermediate is formed via a Sonogashira coupling of a suitable 4-halobenzoic acid (typically 4-iodobenzoic acid) with 1-hexyne (B1330390). wikipedia.orglibretexts.org The resulting 4-(hex-1-yn-1-yl)benzoic acid is then esterified with n-butanol to yield the target molecule.
Linear Synthesis:
A linear pathway for this compound would commence with the esterification of a 4-halobenzoic acid (e.g., 4-iodobenzoic acid) with n-butanol to form butyl 4-halobenzoate. This intermediate would then undergo a Sonogashira coupling reaction with 1-hexyne to introduce the hexynyl moiety and afford the final product.
| Synthetic Pathway | Description | Advantages | Disadvantages |
| Convergent | Synthesis of 4-(hex-1-yn-1-yl)benzoic acid followed by esterification with n-butanol. | Higher overall yield, independent optimization of reaction steps. nih.gov | May require more total steps if the intermediate is not readily available. |
| Linear | Esterification of 4-halobenzoic acid with n-butanol followed by Sonogashira coupling with 1-hexyne. | Fewer purification steps for the final product. | Overall yield can be lower due to cumulative losses. |
Accessibility and Derivatization of Core Precursors
The feasibility of either synthetic pathway is heavily reliant on the commercial availability and cost of the core precursors.
1-Hexyne: This terminal alkyne is a readily available and relatively inexpensive starting material.
4-Halobenzoic Acids: 4-Iodobenzoic acid and 4-bromobenzoic acid are common and commercially accessible reagents. Aryl iodides are generally more reactive in Sonogashira couplings than aryl bromides, often allowing for milder reaction conditions. wikipedia.org
n-Butanol: This primary alcohol is a common and inexpensive solvent and reagent.
The derivatization of these precursors is straightforward. 4-Halobenzoic acids can be converted to their corresponding esters or acyl chlorides to facilitate the coupling reactions as described in the following sections.
Esterification Protocols for Butyl Benzoate (B1203000) Moiety Formation
The formation of the butyl ester is a critical step in the synthesis of this compound. Several established methods can be employed for this transformation.
Fischer Esterification and Catalytic Variations
Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com
The general mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, yielding the ester. organic-chemistry.orgmdpi.com
For the synthesis of this compound via a convergent route, 4-(hex-1-yn-1-yl)benzoic acid would be refluxed with an excess of n-butanol and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). researchgate.net Microwave-assisted Fischer esterification has also been shown to be an efficient method, often reducing reaction times and improving yields.
| Catalyst | Reaction Conditions | Yield | Reference |
| H₂SO₄ | Reflux with excess n-butanol | Good to Excellent | researchgate.net |
| p-TsOH | Reflux with excess n-butanol | Good | mdpi.com |
| Brønsted-acidic ionic liquids | 110°C, 8h | up to 97.3% | researchgate.net |
| Single-mode microwave with H₂SO₄ | 130°C, 15 min (3 x 5 min) | 98% (for butanol) |
Acyl Chloride and Anhydride (B1165640) Coupling Strategies
An alternative to Fischer esterification involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides. This approach avoids the equilibrium limitations of Fischer esterification as the reactions are generally irreversible.
In this method, 4-(hex-1-yn-1-yl)benzoyl chloride would be prepared by reacting 4-(hex-1-yn-1-yl)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with n-butanol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct. orgsyn.org
Similarly, an anhydride of 4-(hex-1-yn-1-yl)benzoic acid could be used. The reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of an acid catalyst is a known method for ester formation. libretexts.org
| Reagent | Base | General Conditions | Key Features |
| Acyl Chloride | Pyridine, Triethylamine | Anhydrous conditions, often at low temperatures to control reactivity. | High yields, fast reaction times, irreversible. |
| Acetic Anhydride | H₂SO₄ (catalytic) | Warming to 50-60°C. | Effective for phenols, can be adapted for alcohols. libretexts.org |
Transesterification Approaches
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method would be applicable in a linear synthesis where a methyl or ethyl ester of 4-(hex-1-yn-1-yl)benzoic acid is first synthesized and then converted to the butyl ester.
The reaction is typically catalyzed by either an acid or a base. For example, methyl 4-(hex-1-yn-1-yl)benzoate could be heated with an excess of n-butanol in the presence of an acid catalyst like sulfuric acid. The equilibrium is driven towards the product by using a large excess of n-butanol and distilling off the lower-boiling methanol (B129727).
Base-catalyzed transesterification is also possible, using a catalytic amount of a strong base like sodium butoxide in n-butanol.
Introduction of the 4-(hex-1-yn-1-yl) Substituent
The key step in the synthesis of this compound is the introduction of the hex-1-yn-1-yl group at the 4-position of a butyl benzoate precursor. This is typically achieved through cross-coupling reactions, with the Sonogashira reaction being the most established and versatile method. libretexts.org
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are the cornerstone for the synthesis of aryl alkynes like this compound. wikipedia.org This reaction involves the coupling of a terminal alkyne (1-hexyne) with an aryl halide (a butyl 4-halobenzoate, typically iodo- or bromobenzoate) in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.org
The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on the reaction conditions. The choice of palladium catalyst, copper co-catalyst, base, and solvent all play crucial roles in maximizing the yield and purity of the final product.
The reaction typically employs a palladium(0) species as the active catalyst, which can be generated in situ from palladium(II) precursors such as PdCl₂(PPh₃)₂ or Pd(OAc)₂. libretexts.org The copper(I) co-catalyst, commonly copper(I) iodide (CuI), is essential for the activation of the terminal alkyne. A variety of bases can be used, with amines like triethylamine (NEt₃) or diisopropylamine (B44863) (DIPA) often serving as both the base and, in some cases, the solvent. wikipedia.org
The reactivity of the aryl halide precursor follows the general trend of I > Br > Cl, with aryl iodides being the most reactive. Therefore, butyl 4-iodobenzoate (B1621894) is the preferred starting material for a more efficient reaction. The reaction is typically carried out under inert atmosphere to prevent oxidative degradation of the catalyst and homo-coupling of the alkyne.
Table 1: Optimized Sonogashira Coupling Conditions for the Synthesis of Aryl Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Butyl 4-iodobenzoate | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | NEt₃ | THF | RT | 4 | >95 (estimated) |
| 2 | Butyl 4-bromobenzoate | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | 12 | ~85 (estimated) |
| 3 | Methyl 4-iodobenzoate | Phenylacetylene (B144264) | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 60 | 6 | 92 |
| 4 | Ethyl 4-bromobenzoate | 1-Heptyne | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |
Note: The data in this table is compiled from various sources and includes examples with similar substrates due to the lack of specific literature for this compound. The yields for entries 1 and 2 are estimations based on typical Sonogashira reaction efficiencies.
Recent advancements have also explored copper-free Sonogashira reactions to avoid issues related to the toxicity and difficult removal of copper. nih.gov These systems often require stronger bases and specialized ligands to facilitate the catalytic cycle.
The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction kinetics. Aprotic polar solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dioxane are frequently used. The polarity of the solvent can affect the stability of the catalytic species and the rate of the reaction.
Table 2: Impact of Ligand and Solvent on Sonogashira Coupling of Aryl Halides
| Entry | Ligand | Solvent | Observations |
| 1 | PPh₃ | THF/NEt₃ | Standard conditions, generally good yields for aryl iodides. |
| 2 | XPhos | Dioxane | High efficiency for less reactive aryl bromides and chlorides. |
| 3 | dppf | DMF | Often used for challenging substrates, can improve yields. |
| 4 | None (ligandless) | Amine (solvent) | Possible for highly reactive substrates, but catalyst instability can be an issue. |
Note: This table presents general trends observed in Sonogashira reactions.
While the Sonogashira reaction is the most common method, other strategies can be employed to introduce the alkyne functionality. One such method is the Castro-Stephens coupling, which involves the reaction of a copper acetylide with an aryl halide. However, this method often requires harsher conditions than the Sonogashira reaction.
Another approach involves the reaction of an organometallic reagent derived from butyl benzoate with an electrophilic alkyne source. For instance, a Grignard or organolithium reagent could be formed from butyl 4-bromobenzoate, which would then react with a halo-alkyne. However, the reactivity of the ester group can pose a challenge in this approach.
Palladium-Catalyzed Cross-Coupling Reactions
Chemo- and Regioselective Synthesis Challenges and Solutions
A key challenge in the synthesis of this compound is achieving high chemo- and regioselectivity.
Chemoselectivity: The primary chemoselectivity issue is the potential for homo-coupling of the terminal alkyne (1-hexyne) to form 1,3-diyne byproducts. This is often minimized by carrying out the reaction under a strictly inert atmosphere and by carefully controlling the reaction conditions, particularly the amount of copper co-catalyst.
Regioselectivity: In the context of the Sonogashira coupling with butyl 4-halobenzoate, regioselectivity is generally not a major concern as the starting material has a defined substitution pattern. However, if starting from a di- or poly-halogenated benzoate, selective coupling at a specific position would be a significant challenge. The relative reactivity of the different halogen atoms (I > Br > Cl) can be exploited to achieve regioselective coupling.
Scale-Up Considerations and Process Optimization in Laboratory Settings
Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger scale requires careful consideration of several factors.
Catalyst Loading and Cost: Palladium catalysts are expensive, so minimizing the catalyst loading is crucial for cost-effectiveness. Process optimization studies would focus on identifying the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe.
Reaction Time and Temperature: For larger scale reactions, shorter reaction times and lower temperatures are desirable to reduce energy consumption and minimize the formation of byproducts.
Purification: The purification of the final product on a larger scale can be challenging. Developing a robust purification method, such as crystallization or column chromatography with an optimized solvent system, is essential.
Safety: The use of flammable solvents and potentially pyrophoric reagents requires strict safety protocols, especially on a larger scale.
Process optimization in a laboratory setting would involve a systematic study of reaction parameters, such as catalyst and ligand screening, solvent selection, base concentration, and temperature profiling, to identify the most efficient and robust conditions for the synthesis of this compound.
Chemical Reactivity and Transformation Pathways of Butyl 4 Hex 1 Yn 1 Yl Benzoate
Reactivity of the Terminal Alkyne Functionality
The terminal alkyne group in Butyl 4-(hex-1-yn-1-yl)benzoate is characterized by the presence of a carbon-carbon triple bond at the end of a carbon chain, with a terminal hydrogen atom. This functionality is a hub of reactivity, enabling a variety of addition and coupling reactions.
[3+2] Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)
The [3+2] cycloaddition reaction, particularly the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, is a cornerstone of "click chemistry." This reaction is highly efficient and regioselective, leading to the formation of stable triazole rings. For this compound, this reaction provides a powerful method for conjugation and the synthesis of more complex molecules.
Mechanistic Investigations of Click Chemistry with this compound
The mechanism of the azide-alkyne cycloaddition can be either thermal or, more commonly, catalyzed by copper(I) or ruthenium(II) complexes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent form of click chemistry. The reaction is believed to proceed through a stepwise mechanism involving the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to yield the 1,4-disubstituted triazole as the major product with high regioselectivity. The reaction is typically carried out in the presence of a copper(II) salt and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. The use of ligands can further accelerate the reaction and stabilize the copper catalyst.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC, the ruthenium-catalyzed reaction typically yields the 1,5-disubstituted triazole. The proposed mechanism involves the formation of a ruthenium-acetylide complex, which then undergoes oxidative coupling with the azide to form a ruthenacycle intermediate. Subsequent reductive elimination affords the 1,5-triazole product.
Scope and Limitations with Diverse Azide Components
The azide-alkyne cycloaddition is known for its broad scope. A wide variety of organic azides, including alkyl, aryl, and sulfonyl azides, can be expected to react efficiently with this compound under appropriate catalytic conditions. The reaction is generally tolerant of a wide range of functional groups on both the alkyne and the azide, a key feature of its "click" character.
Limitations may arise with very sterically hindered azides, which can slow down the reaction rate. In some cases, side reactions such as the Glaser coupling of the terminal alkyne can occur, although this is often minimized by the use of appropriate ligands and reaction conditions.
Representative [3+2] Cycloaddition Reactions of this compound
| Azide Component | Catalyst System | Expected Major Product (Regioisomer) | Reference |
| Benzyl (B1604629) Azide | Cu(II)SO₄, Sodium Ascorbate | Butyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate (1,4-isomer) | [General CuAAC knowledge] |
| Phenyl Azide | [Cp*RuCl]₄ | Butyl 4-(1-phenyl-1H-1,2,3-triazol-5-yl)benzoate (1,5-isomer) | [General RuAAC knowledge] |
| 1-Azidoadamantane | CuI | Butyl 4-(1-adamantyl-1H-1,2,3-triazol-4-yl)benzoate (1,4-isomer) | [General CuAAC knowledge] |
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond. These reactions are fundamental for converting alkynes into a variety of other functional groups.
Hydrosilylation for Silicon-Containing Derivatives
Hydrosilylation is the addition of a silicon-hydrogen bond across the alkyne. This reaction is a powerful tool for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. The reaction is typically catalyzed by transition metal complexes, most commonly those of platinum, rhodium, and ruthenium. wikipedia.org
The regioselectivity of the hydrosilylation of terminal alkynes like this compound can often be controlled by the choice of catalyst and silane. The addition can result in either the α-vinylsilane (silicon atom attached to the internal carbon of the original alkyne) or the β-vinylsilane (silicon atom attached to the terminal carbon). The stereoselectivity typically favors the syn-addition, leading to the (E)-isomer. libretexts.org
Expected Hydrosilylation Reactions of this compound
| Silane | Catalyst | Expected Major Product | Reference |
| Triethoxysilane | Karstedt's catalyst (Pt) | (E)-Butyl 4-(2-(triethoxysilyl)vinyl)benzoate (β-isomer) | wikipedia.org |
| Dimethylphenylsilane | Rhodium complex | Mixture of α and β vinylsilanes | [General hydrosilylation knowledge] |
| Trichlorosilane | Speier's catalyst (H₂PtCl₆) | (E)-Butyl 4-(2-(trichlorosilyl)vinyl)benzoate (β-isomer) | wikipedia.org |
Hydroamination and Hydrohalogenation Studies
Hydroamination: This reaction involves the addition of an N-H bond of an amine across the alkyne. The intermolecular hydroamination of terminal alkynes is a challenging but valuable transformation for the synthesis of enamines and imines. libretexts.org Various catalysts based on transition metals such as rhodium, iridium, gold, and titanium have been developed to facilitate this reaction. organic-chemistry.orgnih.govnih.gov The regioselectivity can be either Markovnikov (amine nitrogen adds to the more substituted carbon) or anti-Markovnikov, depending on the catalyst and reaction conditions. nih.govnih.gov For an aryl alkyne like this compound, Markovnikov addition would be expected to be favored in many cases.
Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halogen atom adds to the internal, more substituted carbon. libretexts.org The reaction can proceed to give a vinyl halide with one equivalent of HX, or a geminal dihalide with two equivalents. chemistrysteps.com Anti-Markovnikov addition of HBr can be achieved in the presence of radical initiators like peroxides. lumenlearning.com
Expected Hydroamination and Hydrohalogenation Products
| Reagent | Catalyst/Conditions | Expected Major Product | Reference |
| Aniline | Rh(I) catalyst | Butyl 4-(1-(phenylamino)hex-1-en-2-yl)benzoate (Imine after tautomerization) | organic-chemistry.org |
| HBr (1 equiv.) | No catalyst | Butyl 4-(2-bromohex-1-en-1-yl)benzoate | libretexts.org |
| HBr (excess) | No catalyst | Butyl 4-(1,1-dibromohexyl)benzoate | chemistrysteps.com |
| HBr (1 equiv.) | Peroxide (ROOR) | (E/Z)-Butyl 4-(1-bromohex-1-en-1-yl)benzoate | lumenlearning.com |
Regioselective Hydrolysis of the Alkyne Moiety
The internal alkyne of this compound can undergo hydrolysis, which involves the addition of water across the triple bond to yield carbonyl compounds. The regioselectivity of this transformation is a key consideration due to the asymmetrical nature of the alkyne (an aryl group on one side and a butyl group on the other).
Two primary methods for alkyne hydration are oxymercuration-demercuration and hydroboration-oxidation.
Oxymercuration-Demercuration : Treatment of the alkyne with mercuric sulfate (B86663) (HgSO₄) in aqueous sulfuric acid (H₂SO₄) leads to the formation of an enol intermediate. libretexts.org This reaction typically follows Markovnikov's rule, where the initial attack of water occurs at the more substituted or electronically stabilized vinylic carbocation. In the case of this compound, the phenyl ring provides significant stabilization. The subsequent tautomerization of the enol yields a ketone. Due to the electronic effects of the para-substituted benzene (B151609) ring, this process is expected to produce two isomeric ketone products. libretexts.org The mechanism begins with the electrophilic addition of the mercuric ion to the alkyne. libretexts.org
Hydroboration-Oxidation : This two-step procedure offers complementary regioselectivity. The alkyne is first treated with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent double addition across the triple bond. youtube.com This is followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium. libretexts.org This reaction proceeds via an anti-Markovnikov addition, with the boron atom adding to the less sterically hindered or less electron-poor carbon of the alkyne. libretexts.orgyoutube.com Subsequent oxidation replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the corresponding ketone.
| Reaction | Reagents | Expected Major Product(s) |
| Oxymercuration | 1. HgSO₄, H₂SO₄, H₂O | Mixture of 1-(4-(butoxycarbonyl)phenyl)hexan-2-one and 2-(4-(butoxycarbonyl)phenyl)hexan-1-one |
| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Mixture of ketones, with potential for selectivity based on the steric bulk of the borane |
Oxidative and Reductive Transformations of the Alkyne
The carbon-carbon triple bond is susceptible to both oxidation and reduction, providing pathways to a range of functional groups.
Oxidative Transformations
Strong oxidative cleavage of the alkyne can be achieved using potent oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). This reaction breaks the triple bond entirely, yielding two carboxylic acid fragments. libretexts.org For this compound, this would result in the formation of 4-(butoxycarbonyl)benzoic acid and pentanoic acid. Gentler oxidation, for instance with neutral KMnO₄, can lead to the formation of a vicinal dicarbonyl compound, specifically 1-(4-(butoxycarbonyl)phenyl)hexane-1,2-dione. libretexts.org Additionally, certain catalytic systems, such as those employing manganese porphyrins, can induce oxidative rearrangement of internal alkynes to produce ketones with the loss of one carbon atom. nih.gov Radical transformations, initiated by photocatalysis or other means, can also lead to diverse oxidized products like 1,2-diketones. bohrium.comrsc.org
Reductive Transformations
The alkyne can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane.
Semi-hydrogenation to Alkenes : Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, yielding the (Z)-alkene (cis). Conversely, reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) proceeds via an anti-addition mechanism to produce the (E)-alkene (trans). Electroreductive methods using iron-based catalysts have also been developed for alkyne semi-hydrogenation. chemrxiv.org
Full Reduction to Alkanes : Complete reduction of the triple bond to an alkane can be readily achieved through catalytic hydrogenation over a more active catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.
| Transformation | Reagents | Product | Stereochemistry |
| Oxidative Cleavage | 1. O₃ 2. H₂O or KMnO₄ (hot, basic) | 4-(butoxycarbonyl)benzoic acid and Pentanoic acid | N/A |
| Gentle Oxidation | KMnO₄ (cold, neutral) | 1-(4-(butoxycarbonyl)phenyl)hexane-1,2-dione | N/A |
| Reduction to cis-Alkene | H₂, Lindlar's Catalyst | Butyl 4-((Z)-hex-1-en-1-yl)benzoate | Z (cis) |
| Reduction to trans-Alkene | Na, liquid NH₃ | Butyl 4-((E)-hex-1-en-1-yl)benzoate | E (trans) |
| Reduction to Alkane | H₂, Pd/C | Butyl 4-(hexyl)benzoate | N/A |
Cascade and Annulation Reactions involving the Alkyne
The alkyne moiety serves as an excellent building block for constructing complex molecular architectures through cascade and annulation reactions. These reactions often proceed through radical or transition-metal-catalyzed pathways, allowing for the formation of multiple bonds in a single operation. bohrium.comnih.gov
For instance, internal alkynes can participate in rhodium(III)-catalyzed cascade C-H annulation reactions with compounds like benzaldehydes and anilines to form complex polycyclic aromatic systems such as dibenzo[a,f]quinolizinium salts. nih.govacs.org Similarly, cascade annulations with indoles can construct functionalized tetrahydrocarbazoles. rsc.org Gold-catalyzed cascade reactions of alkynes are also a powerful tool for building polycyclic compounds. capes.gov.br These strategies highlight the potential of this compound as a precursor for synthesizing elaborate, functionalized heterocyclic and carbocyclic frameworks. The specific outcome would depend on the reaction partners and catalytic system employed. bohrium.com
Reactivity of the Benzoate (B1203000) Ester Linkage
Selective Cleavage and Transesterification Reactions
The ester group is a key functional handle that can be cleaved or transformed.
Selective Cleavage (Hydrolysis) : The ester can be hydrolyzed back to its constituent carboxylic acid and alcohol under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : This is a reversible process typically carried out by heating the ester in water with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). libretexts.orgsaskoer.ca The mechanism involves initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. msu.edu
Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), usually with heating. libretexts.org The reaction yields the carboxylate salt and butanol. Acidification in a separate workup step is required to obtain the free carboxylic acid. libretexts.org Alternative methods for cleaving hindered esters, like tert-butyl esters, using reagents such as powdered KOH in THF have been developed and may be applicable. researchgate.net
Transesterification : This reaction converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to the formation of Methyl 4-(hex-1-yn-1-yl)benzoate and butanol. This process is an equilibrium, and driving it to completion often requires using the new alcohol as the solvent. saskoer.ca Titanate catalysts are also effective for transesterification reactions. researchgate.net
Nucleophilic and Electrophilic Attack on the Ester Carbonyl
The reactivity of the ester is dominated by the electrophilic nature of the carbonyl carbon.
Nucleophilic Attack : The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles. This is the key step in hydrolysis and transesterification. libretexts.orgncert.nic.in Stronger nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can also react. These typically add twice to the ester, first displacing the butoxide group to form a ketone intermediate, which then immediately reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after an aqueous workup. Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) also proceeds via nucleophilic attack by a hydride ion (H⁻), ultimately reducing the ester to a primary alcohol, 4-(hex-1-yn-1-yl)benzyl alcohol. libretexts.org
Electrophilic Attack : Direct attack by an electrophile on the ester carbonyl is primarily limited to the protonation of the carbonyl oxygen by a Brønsted or Lewis acid. saskoer.ca This initial activation step is crucial for acid-catalyzed reactions, as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like water or alcohols. msu.edu
Aromatic Ring Functionalization Strategies
The benzene ring of this compound is substituted at the 1- and 4-positions. Further electrophilic aromatic substitution will be directed by the electronic properties of these two substituents.
The benzoate ester group (-COOBu) is an electron-withdrawing group and acts as a meta-director. The hexynyl group (-C≡C-Bu) is generally considered to be a weakly deactivating, ortho, para-directing group. Since the para position is already occupied, the directing effects are focused on the four available C-H bonds on the ring. The positions ortho to the hexynyl group (and meta to the ester) are the most likely sites for electrophilic attack. The positions ortho to the ester group (and meta to the hexynyl group) are more deactivated.
Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts acylation, and sulfonation would be expected to yield products substituted at the positions ortho to the hexynyl group. The presence of substituents can influence the sensitivity and reactivity of the aromatic ring. nih.govrsc.orglibretexts.org Specialized catalytic systems, for instance, those involving cooperative nickel/aluminum catalysis, have been developed for highly selective para-alkylation of certain aromatic ketones and benzamides, although benzoates themselves were noted as not participating under those specific conditions. acs.org
Electrophilic Aromatic Substitution (EAS) Potential
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comlibretexts.org The regiochemical outcome of EAS on a substituted benzene ring is dictated by the electronic properties of the existing substituents. youtube.com In the case of this compound, the aromatic ring is substituted with a butyl carboxylate group (-COOBu) and a hex-1-ynyl group (-C≡C-(CH₂)₃CH₃).
The butyl carboxylate group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the lone pairs on the ester oxygen away from the ring. Such electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and are known as meta-directors. organicchemistrytutor.comualberta.ca Conversely, the hex-1-ynyl group, being an alkyl-substituted alkyne, is generally considered to be an activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org
Given the para substitution pattern of the starting material, the two available positions for substitution on the aromatic ring are the carbons ortho to the hex-1-ynyl group (and meta to the ester) and the carbons ortho to the ester group (and meta to the hex-1-ynyl group). The directing effects of the two substituents are therefore in opposition. In such cases, the outcome of the reaction is often controlled by the more strongly activating group. However, the deactivating effect of the ester group will likely lead to slower reaction rates compared to benzene itself. libretexts.org
Predicting the precise outcome of an EAS reaction on this compound would require experimental validation. However, based on general principles, it is plausible that a mixture of products would be obtained, with the substitution pattern being influenced by the specific electrophile and reaction conditions.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Butyl 2-nitro-4-(hex-1-yn-1-yl)benzoate |
| Bromination | Br₂, FeBr₃ | Butyl 2-bromo-4-(hex-1-yn-1-yl)benzoate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Butyl 2-acetyl-4-(hex-1-yn-1-yl)benzoate |
Directed Ortho Metalation (DoM) Approaches
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization at the position ortho to the DMG. uwindsor.ca The ester functionality in this compound can serve as a DMG. The coordination of a strong base, typically an organolithium reagent, to the carbonyl oxygen of the ester directs the deprotonation to the adjacent ortho position on the aromatic ring. oup.comacs.org
This approach offers a predictable way to introduce a wide variety of electrophiles specifically at the position ortho to the ester group. The resulting aryllithium intermediate is highly reactive and can be quenched with various electrophiles to install new functional groups. This method provides a complementary strategy to EAS, often yielding substitution patterns that are difficult to achieve through classical electrophilic substitution. organic-chemistry.orgacs.org
Table 2: Potential Directed Ortho Metalation Reactions of this compound
| Step 1: Metalation | Step 2: Electrophile | Resulting Product |
|---|---|---|
| s-BuLi, TMEDA | D₂O | Butyl 2-deuterio-4-(hex-1-yn-1-yl)benzoate |
| LDA, THF | I₂ | Butyl 2-iodo-4-(hex-1-yn-1-yl)benzoate |
| n-BuLi, THF | (CH₃)₃SiCl | Butyl 2-(trimethylsilyl)-4-(hex-1-yn-1-yl)benzoate |
Multi-site Reactivity and Orthogonal Functionalization
The presence of three distinct reactive sites—the aromatic ring, the alkyne, and the ester—in this compound allows for orthogonal functionalization. This means that each site can be reacted selectively without affecting the others, by choosing appropriate reagents and reaction conditions.
The alkyne triple bond is a particularly versatile functional group. It can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydroboration. msu.edulibretexts.orgmasterorganicchemistry.com For instance, catalytic hydrogenation can reduce the alkyne to an alkene or an alkane. The reaction of the alkyne with electrophiles such as halogens or hydrogen halides proceeds via electrophilic addition. libretexts.org Furthermore, transition-metal-catalyzed reactions, such as hydroarylation or the Sonogashira coupling, can be employed to further functionalize the alkyne. acs.orgnih.gov Cobalt-catalyzed hydroboration can lead to the formation of α-alkenylboronates. acs.orgacs.org
The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.
The ability to selectively target these different reactive sites makes this compound a potentially valuable building block in the synthesis of complex organic molecules. By carefully planning the sequence of reactions, a diverse array of derivatives can be synthesized with a high degree of control over the molecular architecture.
In-Depth Analysis of this compound Reveals Complex Structural and Spectroscopic Characteristics
Initial investigations into the chemical compound this compound have uncovered a scarcity of publicly available, detailed experimental data. This article aims to provide a comprehensive overview based on predictive analysis and data from closely related analogs, offering insights into its structural and spectroscopic properties.
While specific experimental spectra and advanced analytical data for this compound are not readily found in current scientific literature, a thorough examination of its structural components and comparison with analogous compounds allows for a detailed theoretical exploration. This article will adhere to a structured analysis of its advanced structural elucidation and spectroscopic investigations.
Advanced Structural Elucidation and Spectroscopic Investigations
X-ray Crystallography of this compound Derivatives
Conformational Preferences in the Crystalline State
The precise conformational preferences of this compound in its crystalline state have not been empirically determined through single-crystal X-ray diffraction. However, based on the principles of crystal engineering and the known structures of analogous aromatic esters, a theoretical model of its solid-state conformation can be proposed.
The molecule's structure is characterized by a planar phenyl ring and a linear alkyne group. The conformation in the crystalline state would be primarily dictated by the torsion angles between the phenyl ring and the ester group, as well as the orientation of the butyl chain. It is anticipated that the molecules would pack in a way that maximizes intermolecular interactions, such as π-π stacking of the benzene rings and van der Waals forces between the alkyl chains.
The planarity of the benzoate group is expected to be maintained to maximize conjugation. The butyl group, with its conformational flexibility, would likely adopt an extended conformation to facilitate dense packing. The hexynyl group's linear geometry will also significantly influence the crystal packing, potentially leading to a layered or herringbone arrangement in the solid state.
A detailed understanding of these conformational preferences would require dedicated crystallographic studies. Such research would provide invaluable insights into the solid-state properties of this and related compounds.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogues
Chiroptical spectroscopy encompasses a range of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. researchgate.net These methods, including Electronic Circular Dichroism (ECD), are powerful tools for the stereochemical characterization of chiral compounds. nih.gov
While this compound itself is not chiral, chiral analogues could be synthesized and studied using chiroptical spectroscopy. For instance, introducing a chiral center into the butyl or hexynyl portion of the molecule would render it optically active.
Hypothetical Chiral Analogue:
A potential chiral analogue could be (S)-sec-butyl 4-(hex-1-yn-1-yl)benzoate, where the butyl ester is replaced by a chiral sec-butyl group.
Application of Electronic Circular Dichroism (ECD):
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. researchgate.net For a chiral analogue of this compound, the ECD spectrum would be expected to exhibit Cotton effects corresponding to the electronic transitions of the benzoate chromophore.
The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center. Theoretical calculations of the ECD spectrum, using time-dependent density functional theory (TD-DFT), could be correlated with the experimental spectrum to unambiguously determine the stereochemistry of the chiral analogue.
The following table outlines the expected electronic transitions and their potential appearance in an ECD spectrum for a hypothetical chiral analogue.
| Electronic Transition | Approximate Wavelength (nm) | Expected ECD Signal |
| π → π* (Benzene Ring) | 200-250 | Strong Cotton Effect |
| n → π* (Carbonyl) | 280-300 | Weaker Cotton Effect |
This type of analysis would be crucial for the development and characterization of enantiomerically pure materials for applications in fields such as materials science and pharmacology.
Theoretical and Computational Chemistry Studies of Butyl 4 Hex 1 Yn 1 Yl Benzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Its application to Butyl 4-(hex-1-yn-1-yl)benzoate would provide fundamental insights into its properties.
Geometry Optimization and Energetic Profiles
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The energetic profile, including relative energies of different conformers, would also be established.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. espublisher.com A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the triple bond, and positive potential around the hydrogen atoms.
Conceptual DFT Descriptors for Reactivity Prediction
Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity, hardness, and softness, which are essential for predicting molecular reactivity. espublisher.com These descriptors are derived from the variation of energy with respect to the number of electrons. espublisher.com Key descriptors include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). espublisher.com These parameters offer a quantitative measure of the molecule's stability and reactivity. nih.govnih.govresearchgate.net
Table 2: Hypothetical Conceptual DFT Reactivity Descriptors for this compound
| Descriptor | Value |
| Chemical Potential (μ) | Data not available |
| Global Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations would be invaluable for exploring its vast conformational space. This would involve analyzing the different shapes the molecule can adopt due to the rotation around its single bonds and understanding the energetic landscape that governs these conformational changes.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its participation in various reactions, such as hydrolysis of the ester group or addition reactions across the alkyne functionality. A critical aspect of this modeling is the identification and characterization of transition states—the high-energy structures that connect reactants and products. Understanding the geometry and energy of these transition states is fundamental to determining the reaction's feasibility and rate.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for elucidating the nature of chemical bonds by analyzing the topology of the electron density. gla.ac.uk This methodology allows for a quantitative description of bonding interactions within a molecule, moving beyond classical line-and-stick representations. For a molecule like this compound, a QTAIM analysis would provide critical insights into the electronic environment of the various functional groups, including the ester, the aromatic ring, and the alkyne moiety.
A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the ellipticity (ε), reveal the nature of the chemical bond.
In the context of the phenylacetylene (B144264) fragment of this compound, studies on similar substituted phenyl-terpyridine compounds have shown that substituents can significantly influence the π-character of bonds. nih.gov For instance, the introduction of an ethynyl (B1212043) group can alter the electron delocalization across the aromatic system. nih.gov A theoretical QTAIM analysis would likely reveal the following for the key bonds in this compound:
C≡C Triple Bond: This bond would be characterized by a high electron density at the BCP and a negative Laplacian, indicative of a shared (covalent) interaction. The ellipticity would be relatively low, reflecting the cylindrical symmetry of the triple bond.
Phenyl C-C Bonds: The bonds within the benzene (B151609) ring would exhibit properties characteristic of aromatic systems, with electron densities intermediate between single and double bonds and significant ellipticity, indicating π-delocalization.
C-C Single Bond (Ring to Alkyne): The nature of this bond is of particular interest as it connects the π-systems of the aromatic ring and the alkyne. QTAIM analysis would quantify the degree of electron delocalization and conjugation between these two groups.
Ester Group Bonds (C=O and C-O): The C=O bond would show a high electron density and a negative Laplacian, typical of a strong covalent bond. The C-O single bond would have a lower electron density. The analysis would also reveal the polar nature of these bonds through the atomic charges derived from the atomic basins. gla.ac.uk
A hypothetical data table summarizing the expected topological properties for selected bonds in this compound, based on analyses of analogous structures, is presented below.
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Ellipticity (ε) |
| C≡C | ~0.40 | Negative | ~0.01 |
| Phenyl C-C (avg.) | ~0.30 | Negative | ~0.20 |
| C-C (Ring-Alkyne) | ~0.28 | Negative | ~0.15 |
| C=O | ~0.35 | Negative | ~0.10 |
| C-O (Ester) | ~0.25 | Positive | ~0.05 |
This table is illustrative and based on theoretical expectations from analogous compounds.
In Silico Prediction of Spectroscopic Parameters for Experimental Validation
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These in silico predictions are invaluable for the structural elucidation of new compounds and for validating experimental data.
NMR Spectroscopy:
The ¹H and ¹³C NMR spectra of this compound can be predicted computationally. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For the butyl ester portion, the chemical shifts would be similar to those observed for butyl benzoate (B1203000). chemicalbook.com The presence of the 4-(hex-1-yn-1-yl) substituent on the benzene ring would induce shifts in the aromatic protons and carbons compared to unsubstituted butyl benzoate.
A theoretical prediction of the ¹³C NMR chemical shifts for this compound is presented below, based on data from butyl benzoate and considering the electronic effects of the hexynyl group. chemicalbook.com
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| C=O | ~166 |
| Aromatic C1 (ipso to COOBu) | ~130 |
| Aromatic C2, C6 (ortho to COOBu) | ~129 |
| Aromatic C3, C5 (meta to COOBu) | ~128 |
| Aromatic C4 (ipso to alkyne) | ~125 |
| Alkyne C≡C-Ph | ~90 |
| Alkyne C≡C-Bu | ~80 |
| O-CH₂ | ~65 |
| O-CH₂-CH₂ | ~31 |
| O-CH₂-CH₂-CH₂ | ~19 |
| O-CH₂-CH₂-CH₂-CH₃ | ~14 |
This table is illustrative and based on theoretical expectations from analogous compounds.
Similarly, the ¹H NMR chemical shifts can be predicted. The aromatic protons would likely appear as two doublets in the region of 7.5-8.0 ppm. The protons of the butyl group would have characteristic shifts, with the O-CH₂ protons being the most downfield.
Infrared Spectroscopy:
The IR spectrum is determined by the vibrational modes of the molecule. Key characteristic peaks for this compound can be predicted through computational frequency calculations.
C=O Stretch: A strong absorption band is expected around 1720-1740 cm⁻¹, characteristic of an ester carbonyl group.
C≡C Stretch: A weak to medium absorption would be present in the range of 2100-2260 cm⁻¹, corresponding to the alkyne triple bond.
Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region would be indicative of the benzene ring.
C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region would correspond to the C-O single bond of the ester.
C-H Stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and hexyl groups would be observed just below 3000 cm⁻¹.
These in silico spectroscopic predictions provide a valuable theoretical fingerprint of the molecule, which can guide experimental characterization and confirm the successful synthesis of this compound.
Liquid Crystalline Properties and Mesophase Behavior Research
Molecular Design Principles for Thermotropic Liquid Crystals
The formation of thermotropic liquid crystal phases is governed by several key molecular design principles. A molecule must possess a degree of anisotropy, typically a rigid, elongated core, combined with flexible terminal chains. The core of Butyl 4-(hex-1-yn-1-yl)benzoate consists of a phenyl group and a linear hexynyl group, which contributes to its rigidity and rod-like shape. The butyl ester group provides a flexible terminal chain. The balance between the rigid core and the flexible chain is crucial in determining the type and stability of the mesophases.
Exploration of Liquid Crystalline Phases Exhibited by this compound
Based on its molecular structure, this compound is a candidate for exhibiting calamitic (rod-like) mesophases, specifically nematic and potentially smectic phases.
A nematic (N) phase is characterized by long-range orientational order, where the molecules align along a common director, but lack positional order. This phase is typically less viscous than more ordered smectic phases. For a compound like this compound, the formation of a nematic phase upon heating from the crystalline state or cooling from the isotropic liquid would be anticipated.
Smectic (Sm) phases possess a higher degree of order, with molecules arranged in layers. These layers can then exhibit different internal arrangements, leading to various smectic polymorphs such as Smectic A (SmA), where the molecules are orthogonal to the layer planes, and Smectic C (SmC), where they are tilted. The presence of the hexynyl group and the butyl chain in this compound could promote the formation of smectic phases, particularly at lower temperatures relative to the nematic phase. Longer alkyl chains in similar systems have been shown to favor the formation of smectic phases. elsevierpure.commdpi.com
It is plausible that this compound could exhibit polymorphism, meaning it can exist in multiple crystalline forms, each with a distinct melting point. Upon heating, the crystalline solid would transition into a mesophase before becoming an isotropic liquid. The sequence of phase transitions would likely be:
Crystal (Cr) → Smectic (Sm) → Nematic (N) → Isotropic (I)
The specific transition temperatures would be dependent on the purity of the compound and the experimental conditions. The transitions between these phases are typically reversible upon cooling, although supercooling effects can sometimes be observed.
To illustrate the potential phase transitions, a hypothetical data table is presented below, based on typical values observed for similar benzoate (B1203000) ester liquid crystals.
| Transition | Hypothetical Temperature (°C) |
| Crystal to Nematic (TC-N) | 85 |
| Nematic to Isotropic (TN-I) | 105 |
Note: This data is illustrative and not based on experimental measurements for this compound.
Influence of Molecular Structure on Mesophase Stability and Range
The stability and temperature range of the mesophases of this compound are intrinsically linked to its molecular structure. A wider mesophase range is generally desirable for practical applications.
Impact of Terminal Alkyne and Butyl Chain Architecture on Mesogenic Properties
The terminal groups play a critical role in fine-tuning the mesogenic properties. The hex-1-yn-1-yl group, with its linear and rigid nature, is expected to enhance the thermal stability of the mesophases compared to a more flexible alkyl chain of the same length. The π-electrons of the alkyne bond can participate in intermolecular interactions, further stabilizing the liquid crystalline order.
The length of the butyl chain also has a significant impact. In homologous series of liquid crystals, increasing the alkyl chain length often leads to a decrease in the clearing point (the temperature of the transition to the isotropic liquid) and can induce the formation of smectic phases. elsevierpure.commdpi.com Therefore, variations in the length of the butyl group would likely modulate the type and temperature range of the mesophases exhibited by this class of compounds.
Development of Responsive Liquid Crystalline Systems utilizing the Alkyne Moiety
The terminal alkyne group in this compound offers a reactive site for further chemical modification. This functionality can be exploited to develop responsive liquid crystalline systems. For instance, the alkyne can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach other functional groups or to form liquid crystal polymers.
Such modifications could lead to materials whose liquid crystalline properties can be altered by external stimuli like light, temperature, or the presence of specific chemical species. This opens up possibilities for applications in sensors, actuators, and smart materials.
Polymer Chemistry and Materials Science Applications
Polymerization of Butyl 4-(hex-1-yn-1-yl)benzoate
The presence of a terminal alkyne group makes this compound a promising monomer for various polymerization techniques. The polymerization would proceed via the hexynyl group, leading to a poly(phenylacetylene)-type backbone with pendant butyl benzoate (B1203000) groups.
Radical polymerization of arylacetylenes, including phenylacetylene (B144264), has been investigated. capes.gov.br While it can be initiated by thermal or chemical means, this method often results in polymers with low molecular weights and broad molecular weight distributions. capes.gov.br The polymerization mechanism can be complex, involving not only the propagation of the polyene chain but also cyclization reactions. capes.gov.br For this compound, a radical polymerization process would likely yield oligomeric or low-molecular-weight materials.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to a wide range of monomers. However, their application to terminal alkynes is less common. Should a suitable CRP method be developed for this class of monomers, it could offer better control over the polymer architecture, leading to polymers with predetermined molecular weights and narrower polydispersity indices (PDIs).
Table 1: Hypothetical Data for Radical Polymerization of this compound
| Initiator | Polymerization Method | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| AIBN | Free Radical | 70 | 45 | 3,500 | 2.8 |
| BPO | Free Radical | 80 | 52 | 4,200 | 2.5 |
| Hypothetical ATRP System | ATRP | 90 | 85 | 15,000 | 1.4 |
| Hypothetical RAFT System | RAFT | 80 | 90 | 18,000 | 1.3 |
Note: This table is illustrative and based on typical results for the radical polymerization of related arylacetylenes. AIBN = Azobisisobutyronitrile, BPO = Benzoyl peroxide, Mn = Number-average molecular weight, PDI = Polydispersity Index.
Transition metal catalysis is the most prevalent and effective method for the polymerization of phenylacetylene and its derivatives. rsc.orgresearchgate.netacs.org Rhodium-based catalysts, in particular, are known for their high efficiency and tolerance to various functional groups, including esters. acs.org These catalysts can mediate living polymerizations, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgacs.orgnih.gov
The polymerization of this compound using a Rh(I) catalyst, such as [Rh(nbd)Cl]2 (nbd = norbornadiene), would likely proceed via a coordination-insertion mechanism to yield a high molecular weight poly(phenylacetylene) derivative with a predominantly cis-transoidal structure. rsc.org The resulting polymer would feature a conjugated backbone, which is a key characteristic for optoelectronic applications.
Table 2: Expected Outcomes of Rh-Catalyzed Polymerization of this compound
| Catalyst System | [Monomer]/[Catalyst] Ratio | Polymerization Time (h) | Polymer Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| [Rh(nbd)Cl]2/Et3N | 100 | 24 | >95 | 25,000 | 1.2 |
| [Rh(nbd)Cl]2/PPh3/Base | 200 | 1 | >98 | 50,000 | 1.1 |
| WC l6/Ph4Sn | 50 | 2 | 80 | 12,000 | 1.8 |
Note: This table is based on reported data for the polymerization of functionalized phenylacetylenes. rsc.orgacs.org The properties of the resulting polymer would be highly dependent on the specific catalyst system and reaction conditions employed.
The ability to undergo controlled polymerization would also allow for the copolymerization of this compound with other monomers. Block copolymers could be synthesized by sequential monomer addition in a living polymerization system. acs.org Random copolymers could also be prepared by polymerizing a mixture of comonomers. This approach would enable the fine-tuning of the resulting polymer's properties, such as solubility, thermal characteristics, and optoelectronic behavior, by incorporating different functional monomers. For instance, copolymerization with a more flexible monomer could enhance the processability of the resulting material. nih.gov
Integration into Functional Polymeric Materials
The polymer derived from this compound, with its polyene backbone and pendant functional groups, would be a candidate for various functional materials.
The terminal alkyne group of this compound is a versatile handle for post-polymerization modification via "click" chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction that could be used to cross-link polymer chains. organic-chemistry.orgnih.gov By copolymerizing this compound with a suitable monomer, or by reacting the homopolymer with a multifunctional azide (B81097), a cross-linked network could be formed. This would lead to the creation of thermosets with enhanced thermal stability and mechanical properties. Such materials could find use as advanced resins or composites.
Polymers based on substituted polyacetylenes are known for their interesting optical and electronic properties, which arise from the conjugated polyene backbone. pku.edu.cnresearchgate.netacs.org The polymer of this compound would be expected to be a fluorescent material. The specific photophysical properties, such as the absorption and emission wavelengths, would be influenced by the polymer's conformation and the electronic nature of the butyl benzoate substituent.
These polymers could be solution-processed to form thin films and coatings for electronic devices. Potential applications include active layers in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The ester group could also provide a means to tune the polymer's solubility and film-forming properties.
Characterization of Polymer Microstructure and Macromolecular Properties
The characterization of the microstructure and macromolecular properties of polymers derived from this compound would be crucial to understanding their potential applications. Standard techniques would be employed to determine the polymer's molecular weight, polydispersity, and architecture.
Key Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the successful polymerization and elucidating the polymer's microstructure. For instance, in a study on poly(methacrylate) with side chains containing phenyl benzoate moieties, ¹H NMR was used to determine the monomer conversion by observing the disappearance of vinyl proton signals and the appearance of polymer backbone signals. mdpi.com Similarly, for poly(this compound), NMR would be essential to verify the reaction of the alkyne group and to analyze the resulting polymer chain structure.
Size Exclusion Chromatography (SEC): SEC, also known as Gel Permeation Chromatography (GPC), would be the primary method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers. This technique has been used to assess possible premature polymerization in other liquid crystalline monomers. sci-hub.se For polymers of this compound, SEC would provide critical information on the control and efficiency of the polymerization process.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to track the polymerization by monitoring the disappearance of the characteristic C≡C stretching vibration of the alkyne group in the monomer. The appearance of new bands corresponding to the polymer backbone would also be indicative of successful polymerization. In the context of anionic polymerization of p-diethynylbenzene, IR spectroscopy confirmed the presence of terminal butyl groups from the initiator. nih.gov
Expected Macromolecular Properties:
The macromolecular properties of poly(this compound) would be highly dependent on the polymerization method employed. Anionic or controlled radical polymerization techniques could potentially yield polymers with well-defined molecular weights and narrow polydispersity indices. The rigid benzoate core combined with the flexible butyl and hexynyl chains could lead to liquid crystalline behavior, a property observed in many phenyl benzoate-based polymers. mdpi.comresearchgate.net
Table 1: Hypothetical Macromolecular Data for Poly(this compound)
| Polymer Sample | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P(BHB)-1 | Anionic | 15,000 | 16,500 | 1.10 |
| P(BHB)-2 | ATRP | 25,000 | 28,750 | 1.15 |
| P(BHB)-3 | Free Radical | 50,000 | 95,000 | 1.90 |
This table is illustrative and based on typical values for similar polymer systems.
Rheological and Mechanical Property Investigations of Resultant Polymers
The investigation of rheological and mechanical properties would be essential to determine the processability and end-use performance of polymers synthesized from this compound.
Rheological Properties:
The flow behavior of the polymer melts or solutions would be studied using rotational rheometry. Key parameters to be investigated include:
Viscosity: The viscosity as a function of shear rate and temperature would reveal the polymer's processability. For example, butyl rubber, a flexible-chain polymer, exhibits Newtonian behavior with constant viscosity over a wide range of shear stresses. ineosopen.org Polymers of this compound might exhibit more complex, non-Newtonian behavior due to the rigidity of the backbone and potential liquid crystalline ordering.
Viscoelasticity: Dynamic mechanical analysis (DMA) in the melt state would provide information on the storage modulus (G') and loss modulus (G''), which describe the elastic and viscous components of the material's response, respectively. The crossover of G' and G'' is often used to determine the transition from liquid-like to solid-like behavior.
Mechanical Properties:
The mechanical properties of the solid polymer would be evaluated to understand its strength, stiffness, and toughness. Standard tests would include:
Tensile Testing: This would measure the polymer's Young's modulus, tensile strength, and elongation at break. The presence of the aromatic ring in the repeating unit would be expected to contribute to a higher modulus and strength compared to purely aliphatic polymers.
Dynamic Mechanical Analysis (DMA): In the solid state, DMA would be used to determine the glass transition temperature (Tg) and to study the material's mechanical response over a range of temperatures. For instance, the mechanical properties of poly(n-butyl acrylate) have been extensively studied using DMA. researchgate.net
Table 2: Projected Rheological and Mechanical Properties of Poly(this compound)
| Property | Projected Value/Behavior | Rationale/Comparison |
| Melt Viscosity | High, Shear-thinning | The rigid backbone and potential for intermolecular interactions would increase viscosity. Shear-thinning is common for polymers. |
| Glass Transition Temp. (Tg) | > 100 °C | The rigid aromatic and alkyne groups would restrict chain mobility, leading to a higher Tg than polymers like poly(n-butyl acrylate). |
| Young's Modulus | 1 - 3 GPa | The presence of the benzene (B151609) ring in the main chain would likely result in a stiffness comparable to other glassy polymers like polystyrene. |
| Tensile Strength | 40 - 60 MPa | Expected to be in the range of amorphous engineering plastics. |
This table presents projected values based on the chemical structure and comparison with known polymers. Experimental verification is required.
Structure Property Relationship Studies of Butyl 4 Hex 1 Yn 1 Yl Benzoate Analogues
Synthesis of Systematic Structural Variations
The synthesis of analogues of Butyl 4-(hex-1-yn-1-yl)benzoate is typically achieved through multi-step synthetic pathways that allow for the independent modification of the ester alkyl chain, the alkyne unit, and the aromatic ring.
Modification of the Ester Alkyl Chain Length
The ester group in this compound can be readily varied by employing different alcohols in the final esterification step. The common synthetic route involves the preparation of 4-(hex-1-yn-1-yl)benzoic acid, which is then esterified with a series of linear alcohols (methanol, ethanol, propanol, butanol, etc.) under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid as a catalyst) or via other esterification protocols like the Steglich or Yamaguchi methods for more sensitive substrates. This allows for the synthesis of a homologous series of alkyl 4-(hex-1-yn-1-yl)benzoates, which is crucial for studying the influence of the ester chain length on properties such as liquid crystallinity and polymer flexibility.
Alteration of the Alkyne Chain Length and Position
The hex-1-yn-1-yl substituent can be modified by varying the length of the alkyne chain. This is typically achieved through Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide. For instance, to synthesize a series of analogues, 4-iodobenzoic acid or its esters can be coupled with various terminal alkynes (e.g., 1-pentyne, 1-heptyne, 1-octyne) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This method provides a versatile route to a wide range of 4-(alkyn-1-yl)benzoic acid derivatives. While para-substitution is most common due to the linear geometry often sought in liquid crystal research, altering the position of the alkyne to the meta or ortho positions can be achieved by starting with the corresponding iodo- or bromo-substituted benzoic acid isomers.
Substitution on the Aromatic Ring
Introducing substituents onto the aromatic ring can significantly alter the electronic properties, polarity, and steric profile of the molecule. This can be accomplished by starting with appropriately substituted 4-bromobenzoic acids or 4-iodobenzoic acids. For example, commercially available 2-fluoro-4-iodobenzoic acid or 3-methyl-4-bromobenzoic acid can be subjected to Sonogashira coupling with 1-hexyne (B1330390), followed by esterification with butanol, to yield the corresponding substituted this compound analogues. Common substituents explored in such studies include halogens (F, Cl, Br), alkyl groups (methyl, ethyl), and alkoxy groups, as they can have a profound impact on liquid crystalline phase behavior and reactivity.
Correlation between Molecular Architecture and Chemical Reactivity Profiles
The chemical reactivity of this compound analogues is primarily centered around the ester and alkyne functional groups.
The reactivity of the ester group towards nucleophilic acyl substitution (e.g., hydrolysis) is influenced by the electronic nature of the aromatic ring. Electron-withdrawing substituents on the ring (like fluorine or chlorine) are expected to increase the electrophilicity of the ester carbonyl carbon, thereby increasing the rate of hydrolysis. Conversely, electron-donating groups (like alkyl or alkoxy groups) would decrease the rate. The length of the ester alkyl chain generally has a smaller, primarily steric, effect on the reactivity of the ester.
The reactivity of the alkyne triple bond is also highly dependent on the molecular structure. In electrophilic addition reactions, the electron density of the alkyne is a key factor. numberanalytics.com Electron-donating groups on the aromatic ring increase the electron density of the alkyne, making it more susceptible to attack by electrophiles. numberanalytics.com Conversely, electron-withdrawing groups decrease its reactivity towards electrophiles but can make it more susceptible to nucleophilic attack. numberanalytics.com The length of the alkyne's alkyl chain has a less pronounced electronic effect but can influence steric hindrance at the reactive site.
Systematic Investigation of Structural Modifications on Liquid Crystalline Behavior
Many benzoate (B1203000) esters are known to exhibit liquid crystalline properties, and the analogues of this compound are no exception. The formation of mesophases is highly sensitive to the molecular geometry and intermolecular forces, which can be fine-tuned through systematic structural modifications.
Lengthening the ester alkyl chain in a homologous series of 4-(alkyn-1-yl)benzoates generally leads to a decrease in the melting point and can promote the formation of smectic phases over nematic phases due to increased van der Waals interactions between the aliphatic chains. researchgate.net The odd-even effect is often observed, where the clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) alternate with the number of carbon atoms in the alkyl chain.
Substitution on the aromatic ring has a dramatic effect. Lateral substituents (at the 2 or 3 positions) can increase the breadth of the molecule, which tends to lower the clearing point and can disrupt or even destroy mesophase formation. The polarity of the substituent is also important; for example, a lateral fluorine atom can alter the dipole moment and polarizability, influencing the dielectric properties of the liquid crystal.
To illustrate these relationships, the following table presents hypothetical data for a homologous series of Methyl 4-(alkyn-1-yl)benzoates, demonstrating the effect of alkyne chain length on liquid crystal transition temperatures.
| Alkyne Chain | Number of Carbons (n) in Alkyne | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
|---|---|---|---|
| Pent-1-yn-1-yl | 5 | 85 | 98 |
| Hex-1-yn-1-yl | 6 | 82 | 105 |
| Hept-1-yn-1-yl | 7 | 79 | 112 |
| Oct-1-yn-1-yl | 8 | 76 | 118 |
Influence of Subtle Structural Changes on Polymerization Kinetics and Polymer Properties
The alkyne functionality in this compound and its analogues opens up the possibility of polymerization to form poly(phenylacetylene) derivatives. The kinetics of this polymerization and the properties of the resulting polymer are highly dependent on the molecular structure of the monomer.
The rate of polymerization can be influenced by both electronic and steric factors. Electron-donating groups on the aromatic ring can increase the reactivity of the alkyne monomer in certain types of polymerization, such as those initiated by transition metal catalysts. Steric hindrance around the alkyne, for example from bulky substituents on the aromatic ring or a branched alkyne chain, would be expected to decrease the rate of polymerization.
The properties of the resulting polymer are also dictated by the monomer structure. The length of the ester alkyl chain will influence the flexibility of the polymer side chains, which in turn affects the glass transition temperature (Tg) and solubility of the polymer. Longer, more flexible side chains generally lead to a lower Tg. The nature of the substituents on the aromatic ring can be used to tune the polymer's refractive index, dielectric constant, and thermal stability. For instance, incorporating fluorine atoms can lower the dielectric constant and improve thermal stability.
The following table provides a hypothetical overview of how structural modifications might influence polymerization kinetics and polymer properties.
| Structural Modification | Effect on Polymerization Kinetics | Effect on Polymer Properties |
|---|---|---|
| Increasing Ester Alkyl Chain Length | Minor effect on rate | Decreased glass transition temperature (Tg), increased solubility |
| Increasing Alkyne Chain Length | Slight decrease in rate due to steric hindrance | Increased spacing between polymer backbones |
| Electron-donating group on aromatic ring | Increased rate with certain catalysts | Altered electronic properties (e.g., higher refractive index) |
| Electron-withdrawing group on aromatic ring | Decreased rate with certain catalysts | Improved thermal stability, lower dielectric constant (for F) |
| Bulky substituent on aromatic ring | Decreased rate due to steric hindrance | Decreased packing efficiency, increased solubility |
Future Research Directions and Emerging Academic Applications
Exploration of Novel Catalytic Transformations for Butyl 4-(hex-1-yn-1-yl)benzoate
The hex-1-yn-1-yl group in this compound is a versatile handle for a variety of catalytic transformations. Future research is anticipated to leverage this functionality to synthesize a diverse range of derivatives with unique properties.
One key area of exploration is the catalytic hydrogenation of the alkyne. Complete hydrogenation using catalysts like platinum, palladium, or nickel would yield the corresponding saturated alkyl chain, Butyl 4-hexylbenzoate. libretexts.org Conversely, partial hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, would stereoselectively produce the cis-alkene, Butyl 4-((Z)-hex-1-en-1-yl)benzoate. libretexts.org Another approach, the dissolving metal reduction using sodium or lithium in ammonia (B1221849), would afford the trans-alkene. libretexts.org These transformations would allow for the fine-tuning of the geometric and electronic properties of the molecule.
Furthermore, the alkyne can participate in various carbon-carbon bond-forming reactions . Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to further functionalize the alkyne terminus. researchgate.netnumberanalytics.com Additionally, multicomponent reactions, like the palladium-catalyzed aminoarylation of alkynes, could lead to the formation of complex enamines, which can be subsequently hydrolyzed to α-arylphenones or α,α-diarylketones. nih.gov The (hetero)arylboration of the alkyne presents another avenue for creating densely functionalized tetrasubstituted alkenes. nih.gov
The development of novel catalytic systems will be crucial. For instance, the use of σ-donating cyclic(alkyl)(amino)carbene (CAAC) ligands with copper catalysts could enable α-selective borylation of the terminal alkyne, a challenging transformation. acs.org The exploration of photoredox catalysis also opens up new possibilities, such as the alkylarylation of the alkyne using bifunctional reagents like arylsulfonylacetate. chemrxiv.org
A summary of potential catalytic transformations is presented below:
| Reaction Type | Catalyst/Reagents | Potential Product |
| Full Hydrogenation | Pt, Pd, or Ni | Butyl 4-hexylbenzoate |
| Partial Hydrogenation (cis) | Lindlar's Catalyst | Butyl 4-((Z)-hex-1-en-1-yl)benzoate |
| Partial Hydrogenation (trans) | Na/Li in NH3 | Butyl 4-((E)-hex-1-en-1-yl)benzoate |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | Further functionalized alkynes |
| Aminoarylation | Pd(0)/Mandyphos | Enamines, α-arylphenones |
| (Hetero)arylboration | Copper or other transition metals | Tetrasubstituted alkenes |
Development of Supramolecular Assemblies and Frameworks
The benzoate (B1203000) moiety of this compound provides a platform for the construction of ordered supramolecular structures through non-covalent interactions. Research in this area could focus on the design of novel host-guest systems and self-assembling materials.
The aromatic ring and ester group can participate in hydrogen bonding, π-π stacking, and van der Waals interactions, driving the formation of well-defined assemblies. For instance, the benzoate group can form complexes with various host molecules, such as cyclodextrins. acs.org The hydrophobic hexynyl chain would likely be encapsulated within the cyclodextrin (B1172386) cavity, while the butyl ester could provide additional interactions.
The synthesis of dimeric and oligomeric structures linked by non-covalent bonds is another promising direction. By introducing complementary recognition motifs, it may be possible to create self-assembling capsules or tubes. For example, linking two benzoate units through a suitable spacer could lead to the formation of a cavity capable of encapsulating guest molecules. beilstein-journals.org The study of such systems could provide insights into molecular recognition and encapsulation phenomena. nih.gov
The alkyne group can also be used as a reactive site for post-assembly modification, allowing for the covalent capture of the supramolecular structure. This approach could lead to the formation of robust and stable nanomaterials with tailored properties.
| Supramolecular System | Key Interactions | Potential Application |
| Host-Guest Complexes | Hydrophobic interactions, hydrogen bonding | Molecular recognition, drug delivery |
| Self-Assembled Dimers/Oligomers | π-π stacking, hydrogen bonding | Nanoreactors, sensors |
| Covalently-Captured Assemblies | Click chemistry on alkyne | Stable nanomaterials |
Integration into Smart Materials and Responsive Systems
The presence of the alkyne functionality makes this compound an attractive building block for the creation of "smart" materials that can respond to external stimuli.
One of the most promising applications is in the development of cross-linked polymers . The alkyne can undergo highly efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the thiol-yne reaction, to form a stable polymer network. nih.govacs.orgmdpi.com By controlling the cross-linking density, the mechanical properties of the resulting material, such as its Young's modulus, can be tuned. acs.org This allows for the creation of materials ranging from soft elastomers to rigid plastics.
Furthermore, the properties of the cross-linked material can be designed to be responsive to stimuli such as light, temperature, or pH. For example, incorporating photo-cleavable or thermo-responsive linkers into the polymer network could lead to materials that degrade or change their shape upon exposure to a specific stimulus. The alkyne group itself can be a site for stimulus-responsive reactions.
The integration of this compound into poly-(p-xylylene) (PPX) coatings via chemical vapor deposition (CVD) could create functional surfaces. mdpi.com These alkyne-functionalized surfaces can then be modified with various molecules through click chemistry to impart desired properties, such as biocompatibility or anti-fouling characteristics. mdpi.com
| Material Type | Cross-linking Chemistry | Potential Stimulus | Application |
| Cross-linked Polymer | CuAAC, Thiol-yne | Light, Temperature | Drug delivery, tissue engineering |
| Functionalized Surface | CVD and Click Chemistry | pH, Specific analytes | Biosensors, biomedical coatings |
Advanced Spectroscopic Probes and Imaging Agents
The carbon-carbon triple bond of the hex-1-yn-1-yl group possesses unique vibrational properties that make it an excellent candidate for use as a spectroscopic probe, particularly in Raman spectroscopy.
The C≡C stretching frequency of terminal alkynes appears in a region of the vibrational spectrum (around 2100-2260 cm⁻¹) that is relatively free from interference from other biological molecules, often referred to as the "cell-silent" window. nih.govlibretexts.org This makes alkynes attractive probes for imaging complex biological systems. Aromatic alkynes, in particular, are strong Raman scatterers. nih.gov
This compound could be used as a Raman probe to study local biochemical environments. The C≡C stretching frequency is sensitive to the polarity and electronic nature of its surroundings, a phenomenon known as solvatochromism. nih.gov This property could be exploited to report on changes in the local environment within a cell or a material.
Furthermore, the alkyne tag can be used in combination with advanced imaging techniques like stimulated Raman scattering (SRS) microscopy to visualize the distribution and dynamics of the molecule with high spatial and temporal resolution. acs.org The terminal alkyne also allows for hydrogen-deuterium exchange, which can be monitored by Raman spectroscopy to provide information about the local environment's accessibility to water. acs.org
| Spectroscopic Property | Technique | Information Gained |
| C≡C Stretch Frequency | Raman Spectroscopy | Local polarity and electronic environment |
| Strong Raman Signal | Stimulated Raman Scattering (SRS) Microscopy | High-resolution imaging of distribution |
| Hydrogen-Deuterium Exchange | Raman Spectroscopy | Local solvent accessibility |
| ¹H and ¹³C NMR Chemical Shifts | NMR Spectroscopy | Structural characterization libretexts.orgopenochem.org |
Sustainable Synthesis Routes and Green Chemistry Considerations
Future research will likely focus on developing more environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives. This aligns with the growing emphasis on green chemistry in the chemical industry.
Traditional methods for the synthesis of aryl alkynes often involve multi-step procedures and the use of stoichiometric reagents. researchgate.netacs.org A key goal will be to develop catalytic, one-pot procedures that minimize waste and energy consumption. For example, the direct, one-pot conversion of terminal alkenes to terminal alkynes has been reported and could be adapted for the synthesis of the hexynyl fragment. acs.org
The use of greener solvents, such as water or supercritical fluids, and the development of recyclable catalysts will be important considerations. The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, will also guide the design of new synthetic routes. numberanalytics.com
The exploration of biocatalysis, using enzymes to perform specific transformations, could also offer a sustainable alternative to traditional chemical methods. While currently speculative for this specific molecule, the broader field of biocatalysis is rapidly advancing.
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Atom Economy | One-pot reactions, catalytic cycles | Reduced waste generation |
| Use of Safer Solvents | Water, supercritical CO₂ | Reduced environmental impact |
| Design for Energy Efficiency | Reactions at ambient temperature and pressure | Lower energy consumption |
| Use of Renewable Feedstocks | Bio-derived starting materials | Reduced reliance on fossil fuels |
Theoretical Predictions Guiding Experimental Design for New this compound Derivatives
Computational chemistry and theoretical modeling will play an increasingly important role in guiding the experimental design of new derivatives of this compound with desired properties.
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule and its derivatives. mdpi.com For example, DFT can be used to calculate the energies of different conformers, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information can be used to predict the reactivity of the molecule in various chemical reactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical relationship between the chemical structure of a series of derivatives and their biological activity or physical properties. nih.gov By synthesizing and testing a small library of compounds, a QSAR model can be developed that can then be used to predict the properties of new, unsynthesized derivatives. This can significantly accelerate the discovery of new compounds with optimized properties. For instance, parameters like the octanol-water partition coefficient (logP) and molar refractivity (CMR) can be correlated with activity. nih.gov
Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in a polymer matrix or interacting with a biological target. This can provide insights into the mechanisms of action and help in the design of materials with specific functionalities.
| Computational Method | Predicted Properties | Application in Design |
| Density Functional Theory (DFT) | Geometry, electronic structure, reactivity | Guiding synthetic strategy |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, physical properties | Predicting properties of new derivatives |
| Molecular Dynamics (MD) | Conformational dynamics, interactions | Understanding behavior in complex systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
